molecular formula C15H18N4O3S B213900 N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B213900
M. Wt: 334.4 g/mol
InChI Key: QPJDRIAAHZIDAO-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, commonly known as ASP-2151, is a novel antiviral drug that has been developed for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. This compound belongs to the class of drugs known as helicase-primase inhibitors, which target the helicase-primase complex involved in viral DNA replication.

Mechanism of Action

The helicase-primase complex is a key enzyme involved in the replication of herpesvirus DNA. This complex consists of two subunits, namely the helicase and primase, which work together to unwind and synthesize new DNA strands. ASP-2151 targets the helicase subunit of this complex, thereby inhibiting the unwinding of DNA and preventing the synthesis of new viral DNA strands.
Biochemical and Physiological Effects:
ASP-2151 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown no significant toxicity or adverse effects. Furthermore, ASP-2151 has been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of herpesvirus infections of the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of ASP-2151 is its broad-spectrum antiviral activity against herpesviruses, making it a potential candidate for the development of new antiviral therapies. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale studies.

Future Directions

There are several potential future directions for the research on ASP-2151. One possible direction is the development of combination therapies that target multiple stages of the herpesvirus replication cycle. Another direction is the investigation of the potential use of ASP-2151 for the treatment of other viral infections, such as hepatitis B and C. Additionally, further studies are needed to determine the clinical efficacy and safety of this compound in humans.

Synthesis Methods

The synthesis of ASP-2151 involves a multistep process that starts with the reaction of 4-aminobenzenesulfonamide with 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid to yield the corresponding amide. This amide is then subjected to a cyclization reaction with the help of trifluoroacetic acid to obtain ASP-2151 in its final form. The overall yield of this process is around 10%.

Scientific Research Applications

ASP-2151 has been extensively studied for its antiviral activity against N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide and VZV infections. In vitro studies have shown that this compound is highly effective in inhibiting the replication of these viruses by targeting the helicase-primase complex. Furthermore, ASP-2151 has been shown to have a broad-spectrum antiviral activity against other herpesviruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV).

properties

Product Name

N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

InChI

InChI=1S/C15H18N4O3S/c1-3-19-11(2)12(10-17-19)4-9-15(20)18-13-5-7-14(8-6-13)23(16,21)22/h4-10H,3H2,1-2H3,(H,18,20)(H2,16,21,22)/b9-4+

InChI Key

QPJDRIAAHZIDAO-RUDMXATFSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C

SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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